molecular formula C53H83NO22 B054504 N-(1-Deoxyfructosyl)amphotericin B CAS No. 119829-29-7

N-(1-Deoxyfructosyl)amphotericin B

Katalognummer B054504
CAS-Nummer: 119829-29-7
Molekulargewicht: 1086.2 g/mol
InChI-Schlüssel: YAKICIHFDVEAMY-YAYRCEHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Deoxyfructosyl)amphotericin B (NDFA) is a derivative of amphotericin B, which is a polyene macrolide antibiotic used to treat fungal infections. NDFA has been synthesized by modifying the sugar moiety of amphotericin B, which has led to improved solubility and reduced toxicity. NDFA has shown promising results in scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in

Wirkmechanismus

N-(1-Deoxyfructosyl)amphotericin B exerts its antifungal activity by binding to ergosterol, a component of fungal cell membranes. This binding disrupts the cell membrane, leading to leakage of intracellular contents and ultimately cell death. N-(1-Deoxyfructosyl)amphotericin B has also been shown to induce oxidative stress in fungal cells, leading to further damage.

Biochemische Und Physiologische Effekte

N-(1-Deoxyfructosyl)amphotericin B has been shown to have reduced toxicity compared to amphotericin B. It has also been shown to have improved solubility, which allows for easier administration and better distribution in the body. N-(1-Deoxyfructosyl)amphotericin B has been tested in animal models and has shown efficacy in treating systemic fungal infections.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-Deoxyfructosyl)amphotericin B has several advantages for lab experiments. It is effective against a broad range of fungal strains, including drug-resistant strains. It has also been shown to have reduced toxicity compared to amphotericin B, which allows for higher concentrations to be used in experiments. However, N-(1-Deoxyfructosyl)amphotericin B is still a relatively new compound, and more research is needed to fully understand its efficacy and safety.

Zukünftige Richtungen

There are several future directions for N-(1-Deoxyfructosyl)amphotericin B research. One direction is to further optimize the synthesis of N-(1-Deoxyfructosyl)amphotericin B to improve yields and purity. Another direction is to test N-(1-Deoxyfructosyl)amphotericin B against additional fungal strains to determine its efficacy against a broader range of infections. Additionally, the potential use of N-(1-Deoxyfructosyl)amphotericin B in combination with other antifungal agents should be explored to determine if it can enhance their efficacy. Finally, more research is needed to fully understand the safety and toxicity of N-(1-Deoxyfructosyl)amphotericin B in animal models and humans.

Synthesemethoden

N-(1-Deoxyfructosyl)amphotericin B is synthesized by reacting amphotericin B with fructose under mild alkaline conditions. The reaction results in the replacement of the mycosamine sugar moiety of amphotericin B with a fructose moiety, forming N-(1-Deoxyfructosyl)amphotericin B. The synthesis of N-(1-Deoxyfructosyl)amphotericin B has been optimized to yield high purity and high yields.

Wissenschaftliche Forschungsanwendungen

N-(1-Deoxyfructosyl)amphotericin B has shown promising results in scientific research applications. It has been tested against several fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(1-Deoxyfructosyl)amphotericin B has been shown to inhibit fungal growth and is effective against drug-resistant strains.

Eigenschaften

CAS-Nummer

119829-29-7

Produktname

N-(1-Deoxyfructosyl)amphotericin B

Molekularformel

C53H83NO22

Molekulargewicht

1086.2 g/mol

IUPAC-Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C53H83NO22/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-36(75-51-48(66)44(46(64)32(4)74-51)54-28-53(71)49(67)47(65)40(61)27-72-53)24-41-43(50(68)69)39(60)26-52(70,76-41)25-35(57)22-38(59)37(58)20-19-33(55)21-34(56)23-42(62)73-31(3)30(2)45(29)63/h5-18,29-41,43-49,51,54-61,63-67,70-71H,19-28H2,1-4H3,(H,68,69)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39-,40+,41-,43+,44-,45+,46+,47+,48-,49-,51-,52+,53+/m0/s1

InChI-Schlüssel

YAKICIHFDVEAMY-YAYRCEHOSA-N

Isomerische SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NC[C@@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)O

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC4(C(C(C(CO4)O)O)O)O)O

Kanonische SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC4(C(C(C(CO4)O)O)O)O)O

Synonyme

N-(1-deoxy-D-fructos-lyl)amphotericin B
N-(1-deoxyfructosyl)amphotericin B
N-Fru-AmB

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.